Ethyl 5-formylthiophene-2-carboxylate chemical properties
Ethyl 5-formylthiophene-2-carboxylate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 5-formylthiophene-2-carboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of ethyl 5-formylthiophene-2-carboxylate, a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this guide moves beyond surface-level data to explore the compound's synthesis, reactivity, and practical applications, emphasizing the causal relationships that underpin its synthetic utility.
Compound Overview and Significance
Ethyl 5-formylthiophene-2-carboxylate (CAS No. 31167-35-6) is a bifunctional thiophene derivative featuring both an electron-withdrawing aldehyde (formyl) group and an ethyl ester group. This specific arrangement of functional groups on the thiophene scaffold makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the thiophene ring, coupled with the distinct reactivity of the aldehyde and ester moieties, allows for a wide range of selective chemical transformations.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The properties of ethyl 5-formylthiophene-2-carboxylate are well-defined, ensuring its reliable identification and use in synthetic protocols.
Physical and Chemical Properties
The compound's key physical and chemical identifiers are summarized below. These properties are essential for reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈O₃S | |
| Molecular Weight | 184.21 g/mol | |
| Appearance | Light yellow to yellow crystalline powder or solid | |
| Melting Point | 76-81 °C | |
| Boiling Point | 124-126 °C at 1.5 mmHg | |
| Solubility | Soluble in chloroform, dichloromethane, and other common organic solvents. | |
| CAS Number | 31167-35-6 |
Spectroscopic Signature
The spectroscopic data provides an unambiguous fingerprint for the molecule. The following data represents typical values observed in laboratory settings.
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¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz) δ (ppm): 9.91 (s, 1H, -CHO), 7.85 (d, J=4.0 Hz, 1H, thiophene-H), 7.75 (d, J=4.0 Hz, 1H, thiophene-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
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Expert Insight: The two doublets at 7.85 and 7.75 ppm are characteristic of the two protons on the thiophene ring, with their coupling constant (J=4.0 Hz) confirming their ortho relationship. The singlet at 9.91 ppm is a definitive signal for the aldehyde proton.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): (CDCl₃, 101 MHz) δ (ppm): 182.5 (-CHO), 161.0 (C=O, ester), 145.2, 142.9, 135.8, 134.7 (thiophene carbons), 61.9 (-OCH₂), 14.3 (-CH₃).
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IR (Infrared) Spectroscopy: ν (cm⁻¹): ~1720-1700 (C=O stretch, ester), ~1680-1660 (C=O stretch, aldehyde), ~1250 (C-O stretch).
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Expert Insight: The presence of two distinct carbonyl peaks is a key diagnostic feature, allowing for easy differentiation between the ester and aldehyde functionalities during reaction monitoring.
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Synthesis and Reaction Workflow
The most common and efficient laboratory-scale synthesis of ethyl 5-formylthiophene-2-carboxylate is the Vilsmeier-Haack formylation of ethyl thiophene-2-carboxylate. This method is reliable and provides good yields.
Vilsmeier-Haack Reaction: Mechanism and Protocol
The reaction proceeds by creating the Vilsmeier reagent, an electrophilic iminium species, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reagent then attacks the electron-rich C5 position of the thiophene ring, followed by hydrolysis to yield the aldehyde.
Step-by-Step Laboratory Protocol:
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Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool dimethylformamide (DMF) to 0 °C.
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Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Substrate Addition: Dissolve ethyl thiophene-2-carboxylate in a suitable solvent (e.g., 1,2-dichloroethane) and add it dropwise to the reaction mixture.
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Reaction: Allow the mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours, monitoring by TLC.
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Workup: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
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Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until pH 7-8 is achieved. Extract the product with an organic solvent like ethyl acetate or dichloromethane.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Vilsmeier-Haack synthesis.
Caption: Vilsmeier-Haack synthesis workflow for ethyl 5-formylthiophene-2-carboxylate.
Chemical Reactivity and Synthetic Applications
The synthetic power of this molecule stems from the orthogonal reactivity of its functional groups. A chemist can selectively target one group while leaving the other intact for subsequent transformations.
Reactions at the Formyl (Aldehyde) Group
The aldehyde is the most reactive site for nucleophilic attack and is a gateway to a vast array of chemical structures.
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Oxidation: Can be easily oxidized to the corresponding carboxylic acid (ethyl 5-carboxythiophene-2-carboxylate) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
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Reduction: Selective reduction to the alcohol (ethyl 5-(hydroxymethyl)thiophene-2-carboxylate) is readily achieved with mild reducing agents such as sodium borohydride (NaBH₄).
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Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms C-N bonds, yielding various amine derivatives.
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Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
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Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems.
Reactions at the Ester Group
The ester is less reactive than the aldehyde and typically requires more forcing conditions to react.
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Hydrolysis: Can be hydrolyzed to the carboxylic acid (5-formylthiophene-2-carboxylic acid) under basic (e.g., NaOH, LiOH) or acidic conditions.
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Amidation: Direct reaction with amines to form amides is possible but often requires high temperatures. A more common strategy is to first hydrolyze the ester to the acid and then couple it with an amine using standard peptide coupling reagents (e.g., EDC, HATU).
Reactivity Map
This diagram visualizes the primary reaction pathways available from the core scaffold.
Caption: Key synthetic transformations of ethyl 5-formylthiophene-2-carboxylate.
Applications in Drug Discovery and Materials Science
This compound is not an end product but a critical starting material. Its derivatives have shown significant potential in various fields.
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Medicinal Chemistry: It serves as a key intermediate in the synthesis of kinase inhibitors for oncology, antiviral agents, and novel antibacterial compounds. The thiophene ring acts as a stable bioisostere for a phenyl ring, often improving metabolic stability and cell permeability.
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Materials Science: It is used to construct conjugated polymers and organic dyes. The thiophene unit is an excellent electron-rich component for organic electronics, finding use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
Ethyl 5-formylthiophene-2-carboxylate should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. It is known to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
References
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Ethyl 5-formylthiophene-2-carboxylate, PubChem CID 243048, National Center for Biotechnology Information. [Link]
